molecular formula C9H18N2OS B4133847 N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B4133847
M. Wt: 202.32 g/mol
InChI Key: RKWFNIPYQROVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate to form N-ethylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen sulfide to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-ethyl-2-(carboxymethyl)-1-piperidinecarbothioamide.

    Reduction: N-ethyl-2-(hydroxymethyl)-1-piperidinecarbinol.

    Substitution: N-alkyl-2-(hydroxymethyl)-1-piperidinecarbothioamide.

Scientific Research Applications

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(hydroxymethyl)-1-piperidinecarbothioamide
  • N-ethyl-2-(hydroxymethyl)-1-pyrrolidinecarbothioamide
  • N-ethyl-2-(hydroxymethyl)-1-piperidinecarboxamide

Uniqueness

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific structural features, such as the presence of both an ethyl group and a hydroxymethyl group on the piperidine ring. These structural attributes contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWFNIPYQROVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Reactant of Route 2
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Reactant of Route 3
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Reactant of Route 4
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Reactant of Route 5
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-(hydroxymethyl)piperidine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.